o-Phthalaldehyde o-Phthalaldehyde Phthalaldehyde is a dialdehyde in which two formyl groups are attached to adjacent carbon centres on a benzene ring. It has a role as an epitope. It is a dialdehyde and a member of benzaldehydes.
A reagent that forms fluorescent conjugation products with primary amines. It is used for the detection of many biogenic amines, peptides, and proteins in nanogram quantities in body fluids.
Brand Name: Vulcanchem
CAS No.: 643-79-8
VCID: VC0127526
InChI: InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
SMILES: C1=CC=C(C(=C1)C=O)C=O
Molecular Formula: C6H4(CHO)2
C8H6O2
C8H6O2
Molecular Weight: 134.13 g/mol

o-Phthalaldehyde

CAS No.: 643-79-8

Reference Standards

VCID: VC0127526

Molecular Formula: C6H4(CHO)2
C8H6O2
C8H6O2

Molecular Weight: 134.13 g/mol

o-Phthalaldehyde - 643-79-8

CAS No. 643-79-8
Product Name o-Phthalaldehyde
Molecular Formula C6H4(CHO)2
C8H6O2
C8H6O2
Molecular Weight 134.13 g/mol
IUPAC Name phthalaldehyde
Standard InChI InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
Standard InChIKey ZWLUXSQADUDCSB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)C=O
Canonical SMILES C1=CC=C(C(=C1)C=O)C=O
Colorform Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C)
Yellow needles or crystals from ligroin
Density Density (at 20 °C): 1.13 g/cm³
Flash Point 132 °C (270 °F) - closed cup
132 °C c.c.
Melting Point 56.5 °C
55.8 °C
Physical Description YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Description Phthalaldehyde is a dialdehyde in which two formyl groups are attached to adjacent carbon centres on a benzene ring. It has a role as an epitope. It is a dialdehyde and a member of benzaldehydes.
A reagent that forms fluorescent conjugation products with primary amines. It is used for the detection of many biogenic amines, peptides, and proteins in nanogram quantities in body fluids.
Shelf Life Stable under recommended storage conditions.
Solubility In water, 5 g/100 mL at 20 °C
Very soluble in ethyl ether, ethanol
Solubility in water, g/100ml at 20 °C: 3.8 (soluble)
Synonyms 1,2-Benzenedicarboxaldehyde; Phthalaldehyde; 1,2-Diformylbenzene; 1,2-Formylbenzene; 1,2-Phthalaldehyde; 2-Formylbenzaldehyde; 2-Phthalaldehyde; Benzene-1,2-dicarbaldehyde; CIDEX OPA; NSC 13394; OP 100S; OP 100SF; Phthalic Aldehyde; Phthalic Dialdehy
Vapor Density Relative vapor density (air = 1): 4.6
Vapor Pressure 0.0052 mm Hg at 21 °C (0.69 Pa)
Vapor pressure, Pa at 25 °C: 0.6
PubChem Compound 4807
Last Modified Nov 11 2021
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